
N,N,N'-trimethyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-(2-methyl-2-buten-1-yl)-1,2-ethanediamine, commonly known as TMB-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-1 is a chelating agent that can form complexes with metal ions, making it a useful tool in analytical chemistry and biochemistry. In
Wissenschaftliche Forschungsanwendungen
TMB-1 has various applications in scientific research, particularly in the fields of analytical chemistry and biochemistry. TMB-1 can form complexes with metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery.
Wirkmechanismus
TMB-1 works by forming complexes with metal ions through its nitrogen and oxygen atoms. The resulting complexes can be analyzed using various spectroscopic techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy. TMB-1 has been shown to form complexes with a wide range of metal ions, including copper, nickel, and zinc.
Biochemical and Physiological Effects:
TMB-1 has been shown to have various biochemical and physiological effects. TMB-1 can inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, which is a common cause of hospital-acquired infections. TMB-1 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMB-1 is its ability to form complexes with a wide range of metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of TMB-1 is that it can form complexes with other molecules in biological samples, which can interfere with the analysis of metal ions.
Zukünftige Richtungen
There are several future directions for research on TMB-1. One area of research is the synthesis of new TMB-1 derivatives with improved properties, such as increased selectivity for certain metal ions. Another area of research is the development of new analytical techniques for the analysis of metal ions in biological samples using TMB-1 as a chelating agent. Finally, TMB-1 has potential applications in drug delivery, and future research could explore the use of TMB-1 in the synthesis of new drug delivery systems.
Conclusion:
In conclusion, TMB-1 is a chemical compound with various applications in scientific research, particularly in the fields of analytical chemistry and biochemistry. TMB-1 can form complexes with metal ions, making it useful in the analysis of metal ions in biological samples. TMB-1 has also been shown to have various biochemical and physiological effects, making it a potential treatment for inflammatory diseases and a potential tool for the inhibition of bacterial growth. While TMB-1 has some limitations, such as interference with the analysis of metal ions, it has significant potential for future research and development.
Synthesemethoden
TMB-1 can be synthesized by reacting 2-methyl-2-butenal with trimethylamine in the presence of ethanol and sodium borohydride. The resulting product is then reacted with ethylenediamine to form TMB-1. The synthesis of TMB-1 is a relatively simple process and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
N,N,N'-trimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-6-10(2)9-12(5)8-7-11(3)4/h6H,7-9H2,1-5H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGONZTZFISPMO-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513732 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
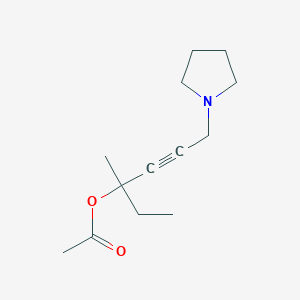
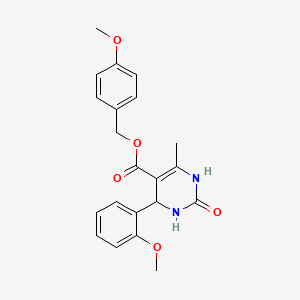
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
![N-{[bis(4-methylphenyl)phosphoryl]methyl}-N-butyl-1-butanamine](/img/structure/B5066514.png)

![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)
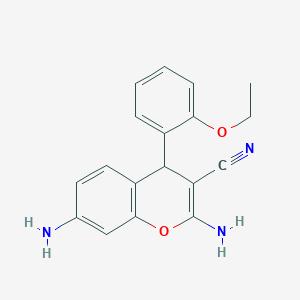
![2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5066532.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)
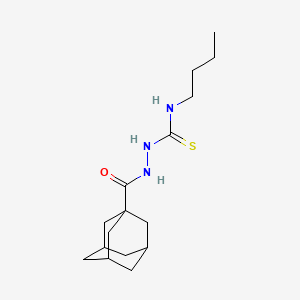
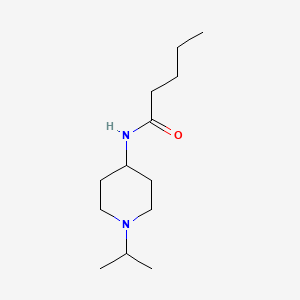
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5066565.png)